N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide
説明
The compound features a fused imidazo[1,2-c]quinazolinone core, a thioether linkage, and a phenethylamino-acetamide side chain. The benzyl and phenethyl groups enhance lipophilicity, which may improve membrane permeability, while the thioether and amide bonds contribute to hydrogen bonding and stability .
特性
IUPAC Name |
N-benzyl-2-[3-oxo-5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O3S/c35-25(31-18-21-11-5-2-6-12-21)17-24-28(37)34-27(32-24)22-13-7-8-14-23(22)33-29(34)38-19-26(36)30-16-15-20-9-3-1-4-10-20/h1-14,24H,15-19H2,(H,30,36)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSCPRYSFGJXIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
1. Chemical Structure and Synthesis
The compound features a unique combination of functional groups, including an imidazoquinazoline moiety and a benzyl group, which are critical for its biological activity.
Synthesis : The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps may include the formation of the imidazoquinazoline core followed by the introduction of the benzyl and thioether functionalities.
2.1 Anticancer Activity
Research has indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, a study reported that related compounds showed IC50 values in the micromolar range against various cancer cell lines, suggesting potential efficacy as anticancer agents . The mechanism often involves the inhibition of specific kinases or induction of apoptosis in cancer cells.
2.2 Antimicrobial Properties
Several studies have highlighted the antimicrobial activity of quinazoline derivatives. For example, compounds similar to N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide were tested against bacterial strains and demonstrated notable inhibitory effects . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2.3 Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes. In particular, it has shown promise as an α-glucosidase inhibitor, which is crucial for managing diabetes by slowing carbohydrate absorption . Molecular docking studies suggest that the compound binds effectively to the active site of the enzyme, thereby inhibiting its activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 values in μM against cancer | |
| Antimicrobial | Effective against various strains | |
| Enzyme Inhibition | Inhibition of α-glucosidase |
Case Study: Anticancer Evaluation
In a study exploring the anticancer effects of related compounds, derivatives were synthesized and evaluated against human breast cancer cell lines. The results indicated that compounds with structural similarities to N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide exhibited significant cytotoxicity with IC50 values ranging from 49.40 to 83.20 μM compared to standard treatments .
4. Conclusion
N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide presents a promising profile for further development in medicinal chemistry due to its diverse biological activities. Continued research into its mechanisms of action and optimization could lead to significant advancements in therapeutic applications.
類似化合物との比較
Structural and Functional Group Analysis
The table below summarizes key differences between the target compound and its analogs:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
